![molecular formula C14H16N2 B1600018 N1,1-Diphenylethane-1,2-diamine CAS No. 42164-54-5](/img/structure/B1600018.png)
N1,1-Diphenylethane-1,2-diamine
Overview
Description
“N1,1-Diphenylethane-1,2-diamine” is a chiral molecule, generally used as a chiral resolving agent and as a precursor of the chiral auxiliary . It is also used as a chiral solvating agent in NMR study .
Synthesis Analysis
“N1,N2, 1,2-tetraphenylethane-1,2-diimine” and its derivatives were synthesized and studied theoretically. The bond lengths, bond angles, dihedral angles, and close contact of atoms were calculated .Molecular Structure Analysis
The molecular formula of “N1,1-Diphenylethane-1,2-diamine” is C14H16N2. It has an average mass of 212.290 Da and a monoisotopic mass of 212.131348 Da .It forms 2:1 salt complexes with a range of acids including α-arylpropanoic, α-halo carboxylic acid, and primary carboxylic acids .
Physical And Chemical Properties Analysis
“N1,1-Diphenylethane-1,2-diamine” has a density of 1.1±0.1 g/cm3, a boiling point of 410.5±28.0 °C at 760 mmHg, and a flash point of 267.5±15.8 °C . It has 2 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Fluorogenic Derivatization in Bioanalysis
N1,1-Diphenylethane-1,2-diamine: is used in the fluorogenic derivatization of biologically important substances like 5-hydroxyindoles, catecholamines, and catechols . This process is crucial for bioanalysis as it enhances the detection of these compounds through fluorescence. The reaction kinetics and yields are significant for developing optimal protocols for analyzing these analytes.
Synthesis of Colorless Polyimides
This compound serves as a monomer in the synthesis of novel polyimides that are colorless and possess low dielectric constants and low water absorption . Such materials are highly sought after in the electronics industry for their insulating properties and transparency.
Theoretical Studies in Organic Chemistry
N1,1-Diphenylethane-1,2-diamine: derivatives are synthesized and studied for their theoretical implications in organic chemistry. These studies help in understanding the molecular structure and reactivity of such compounds, which can be pivotal in designing new materials .
Mechanism of Action
Target of Action
N1,1-Diphenylethane-1,2-diamine, also known as DPEN, is a chiral molecule that primarily targets chiral carboxylic acids .
Mode of Action
DPEN interacts with its targets by forming 2:1 salt complexes with a range of acids including α-arylpropanoic, α-halo carboxylic acid, and primary carboxylic acids . This interaction results in diastereotopic resonances in 1H NMR, which are typically more than 0.05 ppm shift non-equivalent .
Biochemical Pathways
The primary biochemical pathway affected by DPEN is the derivatization of proquinoidal analytes . This process involves the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols with benzylamine (BA) and diphenylethylenediamine (DPE), mediated by the presence of an oxidant such as potassium hexacyanoferrate .
Result of Action
The primary result of DPEN’s action is the formation of derivatization products with 5-hydroxyindoles, catecholamines, and catechols . These products have been established except for the product arising from the reaction of DPE with catechols .
Action Environment
The action of DPEN is influenced by several environmental factors. The effect of temperature, stoichiometry, acid enantiomeric purity, concentration, and solvent on the observed shift non-equivalence has been studied . For instance, the structure of the CSA was varied systematically and the observed non-equivalence with 1, may be attributed to the anisotropy of the second aryl ring which is proximate to the substituents α to the carboxylic acid group .
Safety and Hazards
Future Directions
“N1,1-Diphenylethane-1,2-diamine” has been used in the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols, mediated by the presence of an oxidant such as potassium hexacyanoferrate . This approach has become an established method for the bioanalysis of this group of biologically important substances .
properties
IUPAC Name |
N,1-diphenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJPCFMMGYZWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445043 | |
Record name | N1,1-Diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,1-Diphenylethane-1,2-diamine | |
CAS RN |
42164-54-5 | |
Record name | N1,1-Diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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